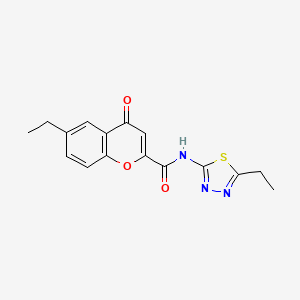
6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the chromene derivative with thiosemicarbazide under acidic conditions to form the thiadiazole moiety.
Amidation: The final step involves the amidation of the carboxylic acid group with an appropriate amine, such as 5-ethyl-1,3,4-thiadiazol-2-amine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Studies have shown that chromene derivatives possess anti-inflammatory, antimicrobial, and anticancer activities. This compound, in particular, is being explored for its efficacy in treating certain types of cancer and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, its interaction with kinases or proteases can disrupt signaling pathways involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- 6-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- 6-methyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of 6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethyl groups on both the chromene and thiadiazole rings can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-3-9-5-6-12-10(7-9)11(20)8-13(22-12)15(21)17-16-19-18-14(4-2)23-16/h5-8H,3-4H2,1-2H3,(H,17,19,21) |
InChI Key |
DNVNGLARKRYSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-6-chloro-9-(3,4-dimethoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11390216.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390224.png)

![Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11390237.png)
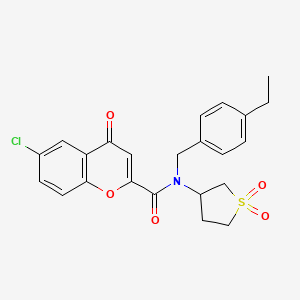
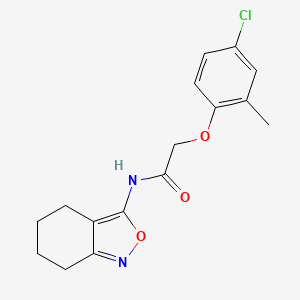
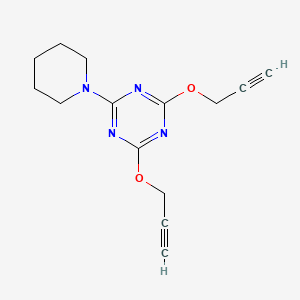
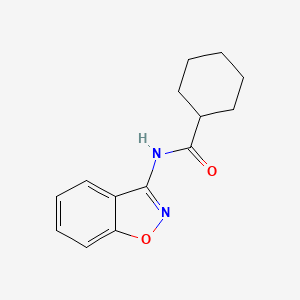
![6-chloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11390262.png)
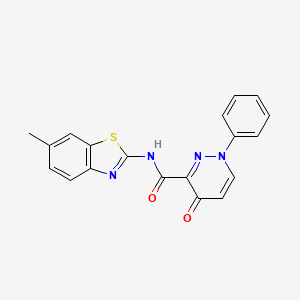
![5-[(furan-2-ylmethyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11390275.png)
![ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11390278.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11390282.png)
